molecular formula C7H8Cl2N2 B8520038 [(2,6-Dichloropyridin-3-yl)methyl](methyl)amine

[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine

Cat. No.: B8520038
M. Wt: 191.05 g/mol
InChI Key: IOOZLHHLQUFFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Dichloropyridin-3-yl)methyl](methyl)amine typically involves the reaction of 2,6-dichloropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

[(2,6-Dichloropyridin-3-yl)methyl](methyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,6-Dichloropyridin-3-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of [(2,6-Dichloropyridin-3-yl)methyl](methyl)amine.

    N-Methylamine: Another precursor used in the synthesis.

    N-(2,6-Dichloro-3-pyridylmethyl)phthalimide: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

1-(2,6-dichloropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-10-4-5-2-3-6(8)11-7(5)9/h2-3,10H,4H2,1H3

InChI Key

IOOZLHHLQUFFAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of acetonitrile was dissolved 7.8 g (0.1 mole) of 40% aqueous methylamine and with stirring and ice-cooling, a solution of 3.9 g (0.02 mole) of 2,6-dichloro-3-pyridylmethyl chloride in 10 ml of acetonitrile was added dropwise over 5 minutes. After completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours and, then, concentrated. The residue was extracted with ether (30 ml×3) and dried over MgSO4. Finally, the solvent was distilled off to give 3.2 g of the title compound as a pale yellow oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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